molecular formula C16H18FN5O B3821835 1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one

1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one

Cat. No.: B3821835
M. Wt: 315.35 g/mol
InChI Key: WVMBAVDUQFUKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the 2-fluorophenyl and 1,2,4-triazin-3-yl groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of piperidin-2-one with 2-fluorophenylamine under basic conditions to form an intermediate. This intermediate is then reacted with 1,2,4-triazine derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one is unique due to its combination of the piperidin-2-one core with the 2-fluorophenyl and 1,2,4-triazin-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c17-13-6-2-1-5-12(13)14-11-19-21-16(20-14)18-8-10-22-9-4-3-7-15(22)23/h1-2,5-6,11H,3-4,7-10H2,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBAVDUQFUKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCNC2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.